![molecular formula C10H9NO3 B12866525 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(5-(Carboxymethyl)benzo[d]oxazol-2-yl)ethanone.
Reduction: Formation of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-(2-Hydroxyphenyl)benzoxazole: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.
5-Methyl-2-phenylbenzoxazole: Substituted with a methyl group, which can influence its chemical behavior and applications.
Uniqueness
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which can participate in various chemical reactions and enhance its biological activity. This functional group allows for greater versatility in synthetic applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
1-[5-(hydroxymethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(13)10-11-8-4-7(5-12)2-3-9(8)14-10/h2-4,12H,5H2,1H3 |
Clave InChI |
QBHMNSCNIPZUEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


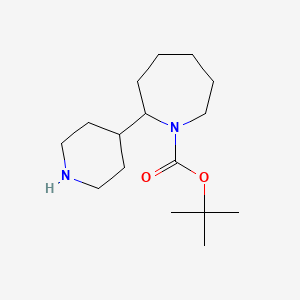
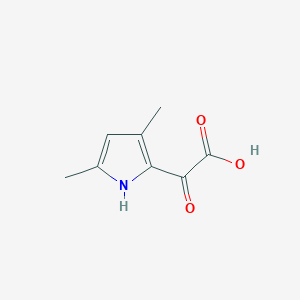

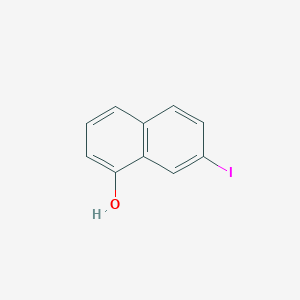


![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)

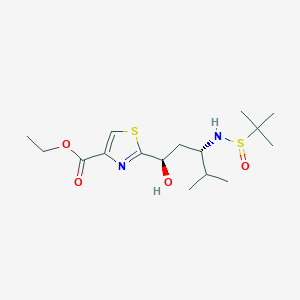
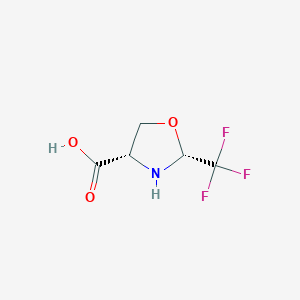
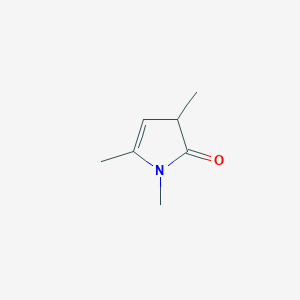
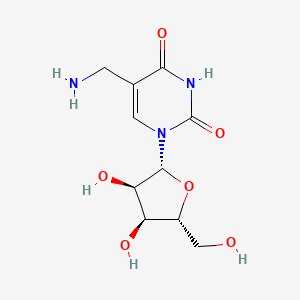
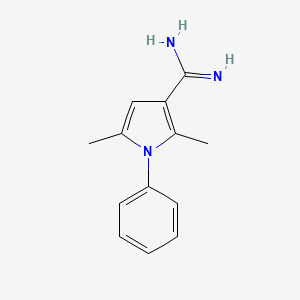
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
